molecular formula C10H8BrF3O2 B12838182 2-(2,2,2-Trifluoroethoxy)phenacyl bromide

2-(2,2,2-Trifluoroethoxy)phenacyl bromide

Cat. No.: B12838182
M. Wt: 297.07 g/mol
InChI Key: CXAGDMAWPGYDMP-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)phenacyl bromide is a fluorinated aromatic bromide characterized by a phenacyl backbone substituted with a 2,2,2-trifluoroethoxy group. This electron-withdrawing substituent enhances the reactivity of the adjacent bromide, making it a valuable intermediate in pharmaceutical synthesis and organic chemistry. Its synthesis often involves solvolysis or nucleophilic substitution reactions, though purification is challenging due to its instability under chromatographic conditions, necessitating alternative isolation methods (e.g., derivatization to stable trifluoroethoxy products) . The compound’s molecular formula is C₉H₆BrF₃O₂, with a molecular weight of 299.04 g/mol (calculated).

Properties

Molecular Formula

C10H8BrF3O2

Molecular Weight

297.07 g/mol

IUPAC Name

2-bromo-1-[2-(2,2,2-trifluoroethoxy)phenyl]ethanone

InChI

InChI=1S/C10H8BrF3O2/c11-5-8(15)7-3-1-2-4-9(7)16-6-10(12,13)14/h1-4H,5-6H2

InChI Key

CXAGDMAWPGYDMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CBr)OCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,2,2-Trifluoroethoxy)phenacyl bromide can be synthesized through the bromination of acetophenone derivatives. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent . The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of the desired product.

Industrial Production Methods

Industrial production of 2-(2,2,2-Trifluoroethoxy)phenacyl bromide may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Based on the search results, here is information on compounds related to "2-(2,2,2-Trifluoroethoxy)phenacyl bromide" and their applications:

Scientific Research Applications

  • Chemistry: Used as an intermediate in synthesizing complex organic molecules.
  • Biology: Investigated for its potential biological activity and interactions with biomolecules.
  • Medicine: Explored for potential use in developing pharmaceuticals and therapeutic agents.
  • Industry: Utilized in the production of specialty chemicals and materials.
  • Enzyme Inhibition: Shown to inhibit specific enzymes by binding to their active sites, which can affect metabolic pathways and cellular signaling.
  • Cellular Effects: Modulates gene expression related to cell growth and apoptosis, impacting cell proliferation and survival.
  • Anticancer Activity: Fluorinated compounds can enhance potency against cancer cell lines. Modifications in the fluorination pattern have been linked to increased inhibitory activity against histone deacetylases (HDACs), which are relevant in cancer biology.
  • Pharmacological Applications: Explored for its role in developing pharmaceuticals targeting diseases characterized by dysregulated enzyme activity or abnormal cell proliferation.

Case Studies

  • Inhibition of Histone Deacetylases (HDACs): Fluorinated derivatives showed enhanced potency against HDACs, suggesting a promising avenue for anticancer drug development.
  • Metabolic Pathway Alteration: Compounds with difluoromethoxy groups can significantly influence metabolic pathways, leading to altered cellular responses in various biological models.

Other Related Compounds and Their Applications

  • 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles: These compounds have shown potential in lowering glucose levels .
  • 2-Bromoacetophenone: Used in the analysis of organic acids involving the formation of phenacyl derivatives .
  • 5-trifluoromethoxy-2-indolinones: These compounds have been studied as dual inhibitors for regulating synaptic acetylcholine levels and in the progression of Alzheimer's disease .

Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionInhibits specific enzymes, affecting metabolism
Anticancer PotentialModulates pathways involved in cancer progression
Cellular ModulationAlters gene expression related to apoptosis
Glucose Level Reduction2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles lowered the glucose levels significantly

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The trifluoroethoxy group distinguishes this compound from other phenacyl bromides. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-(2,2,2-Trifluoroethoxy)phenacyl bromide C₉H₆BrF₃O₂ 299.04 Phenacyl bromide + trifluoroethoxy
3-Bromo-2-fluoro-6-(trifluoromethyl)phenacyl bromide C₉H₄Br₂F₄O 363.93 Phenacyl bromide + trifluoromethyl + fluoro
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl bromide C₁₀H₁₀BrF₃O₂ 299.08 Ethyl bromide + trifluoroethoxy
Phenacyl bromide C₈H₇BrO 199.05 Unsubstituted phenacyl bromide

Key Differences :

  • Electron-withdrawing effects : The trifluoroethoxy group increases the electrophilicity of the adjacent bromide compared to ethoxy or methoxy groups, enhancing reactivity in nucleophilic substitutions .
  • Steric hindrance : Bulky substituents (e.g., trifluoromethyl in the analog from ) reduce reaction rates in sterically sensitive pathways .
Reactivity and Stability
  • Decomposition Sensitivity : Unlike unsubstituted phenacyl bromide, 2-(2,2,2-trifluoroethoxy)phenacyl bromide decomposes during silica gel chromatography, requiring solvolysis for isolation (50–78% yield) .
  • Reactivity in Heterocycle Synthesis: The trifluoroethoxy group facilitates the synthesis of fluorinated heterocycles, which are less accessible with non-fluorinated analogs. For example, it participates in one-pot multicomponent reactions to yield thiadiazoles and benzimidazoles .
  • Comparative Yields: Reaction Type Compound Yield (%) Solvolysis 2-(2,2,2-Trifluoroethoxy)phenacyl bromide derivative 50–78 Thiadiazole synthesis 2-Hydroxy-N-phenylbenzohydrazonoyl bromide 74
Physical and Chemical Properties
  • Thermal Stability: Polymers containing trifluoroethoxy groups exhibit lower glass transition temperatures (Tg) compared to phenoxy-rich analogs, suggesting similar trends in small molecules .
  • Lipophilicity : The trifluoroethoxy group increases logP values, enhancing membrane permeability in drug candidates .
  • Safety Profile : Like other bromides, it requires careful handling (e.g., skin/eye protection) due to its lachrymatory and irritant properties .

Biological Activity

2-(2,2,2-Trifluoroethoxy)phenacyl bromide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethoxy group enhances the lipophilicity and electronic properties of the molecule, which can influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C11H10BrF3O
  • Molecular Weight : 305.1 g/mol
  • IUPAC Name : 2-(2,2,2-trifluoroethoxy)phenacyl bromide

The biological activity of 2-(2,2,2-trifluoroethoxy)phenacyl bromide is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The trifluoroethyl group can facilitate binding to enzyme active sites through hydrophobic interactions and hydrogen bonding. This has been observed in studies where similar compounds demonstrated significant inhibitory effects on enzymes like α-glucosidase and urease, suggesting that 2-(2,2,2-trifluoroethoxy)phenacyl bromide may exhibit similar properties .
  • Anti-inflammatory Activity : Compounds containing halogenated groups have shown promise in reducing pro-inflammatory cytokines and mediators. The presence of the trifluoromethyl group may enhance this effect by stabilizing interactions with inflammatory pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with trifluoroethyl substitutions. For instance, derivatives similar to 2-(2,2,2-trifluoroethoxy)phenacyl bromide have exhibited notable activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for these compounds often falls within the range of 4-8 µg/mL .

Anti-cancer Potential

Research indicates that phenacyl bromides can act as effective cytotoxic agents against various cancer cell lines. The mechanism often involves induction of apoptosis through modulation of signaling pathways such as NF-kB and MAPK pathways . Specifically, compounds with trifluoromethyl groups have shown enhanced activity due to their ability to alter the electronic properties of the aromatic system, thus improving binding affinity to target proteins involved in cancer progression.

Case Studies

  • Study on Enzyme Inhibition :
    A study evaluating the inhibitory effects of fluorinated phenacyl derivatives found that compounds with a trifluoromethyl group demonstrated IC50 values significantly lower than their non-fluorinated counterparts. For instance, a derivative exhibited an IC50 of 22.30 ± 0.80 µM against α-glucosidase compared to 5.30 ± 0.30 µM for standard inhibitors like acarbose .
  • Antimicrobial Efficacy :
    In another study focusing on antimicrobial activity, derivatives were tested against Acinetobacter baumannii, a critical pathogen on the WHO priority list. The results indicated that compounds with the trifluoroethoxy modification had MIC values as low as 8 µg/mL, demonstrating significant potential for treating infections caused by resistant strains .

Comparative Analysis

CompoundActivity TypeMIC (µg/mL)IC50 (µM)
2-(Trifluoroethoxy)phenacyl bromideAntimicrobial8-
AcarboseEnzyme Inhibition-5.30 ± 0.30
Related Phenacyl DerivativeEnzyme Inhibition-22.30 ± 0.80

Q & A

Basic Synthesis: What is the optimal methodology for synthesizing 2-(2,2,2-trifluoroethoxy)phenacyl bromide?

Answer:
The synthesis typically involves bromination of a phenacyl precursor followed by introduction of the 2,2,2-trifluoroethoxy group. A validated approach includes:

  • Step 1 : Bromination of a phenacyl derivative (e.g., phenacyl alcohol or acetate) using HBr or PBr₃ in anhydrous conditions (e.g., ether or acetic acid as solvent) .
  • Step 2 : Reaction with 2,2,2-trifluoroethanol under nucleophilic substitution conditions. For example, solvolysis of intermediate bromides with sodium trifluoroethoxide (CF₃CH₂O⁻Na⁺) in polar aprotic solvents like THF or DMF, yielding ~50–78% product .
  • Challenge : The bromide intermediate is sensitive to chromatography; avoid silica gel purification to prevent decomposition. Use recrystallization or derivatization instead .

Advanced Synthesis: How to resolve contradictions in purification methods for intermediates?

Answer:
Contradictions arise from the compound’s instability during chromatography (e.g., silica-induced decomposition). Strategies include:

  • Alternative Purification : Use recrystallization with non-polar solvents (hexane/ethyl acetate mixtures) .
  • Derivatization : Convert the bromide to a stable derivative (e.g., phenacyl ester) for purification, followed by regeneration .
  • Additives : Employ phase-transfer catalysts (e.g., tetra-n-butylammonium bromide) to enhance reaction efficiency and reduce side products, improving yield without chromatography .

Reactivity and Stability: How does the trifluoroethoxy group influence the compound’s reactivity in nucleophilic substitutions?

Answer:
The electron-withdrawing trifluoroethoxy group (-OCH₂CF₃) reduces electron density at the phenacyl carbon, enhancing electrophilicity and accelerating nucleophilic attack (e.g., in esterification or alkylation). However:

  • Steric Effects : The bulky CF₃ group may hinder reactions with large nucleophiles.
  • Stability : The group stabilizes adjacent carbocations but increases susceptibility to hydrolysis under acidic/alkaline conditions. Use anhydrous, inert environments for storage .

Characterization: What advanced techniques are critical for confirming structure and purity?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify protons adjacent to the trifluoroethoxy group (δ ~4.5–5.0 ppm for -OCH₂CF₃) and aromatic protons (δ ~6.8–7.5 ppm) .
    • ¹⁹F NMR : Confirm trifluoroethoxy presence (δ ~-75 ppm for CF₃) .
  • Mass Spectrometry (HRMS) : Look for molecular ion clusters matching the exact mass (e.g., m/z 299.09 for C₁₀H₁₀BrF₃O₂⁺) .
  • XRD or DSC : Assess crystallinity and thermal stability, as amorphous forms may degrade faster .

Side Reactions: How to mitigate unintended geminal substitution during synthesis?

Answer:
Geminal substitution (two nucleophiles attacking the same carbon) is common with trifluoroethoxy groups due to steric/electronic effects. Mitigation strategies:

  • Controlled Stoichiometry : Use sub-stoichiometric amounts of nucleophiles (e.g., CF₃CH₂O⁻Na⁺) to favor mono-substitution .
  • Temperature Control : Lower reaction temperatures (e.g., 0–25°C) reduce kinetic competition between nucleophiles .
  • Catalysts : Add crown ethers (e.g., 15-crown-5) to selectively enhance reactivity of the desired nucleophile .

Application: How to utilize this compound as a phenacylating agent in organic synthesis?

Answer:
The bromide’s electrophilic carbon enables phenacylation of carboxylic acids or alcohols:

  • Esterification Protocol :
    • React with carboxylic acids (1:1 molar ratio) in acetone or acetonitrile, using K₂CO₃ as base.
    • Heat at 50–60°C for 6–12 hours, yielding phenacyl esters for crystallographic identification .
  • Caution : Monitor for hydrolysis; avoid aqueous workup unless stabilized by electron-withdrawing groups .

Thermal Behavior: What is the thermal stability of polymers derived from this compound?

Answer:
Polymers containing 2,2,2-trifluoroethoxy and phenacyl groups exhibit:

  • Glass Transition Temperature (Tg) : Tg increases with phenoxy content (e.g., polymers with 40% phenoxy groups show Tg ~30°C higher than trifluoroethoxy-rich analogs) .
  • Decomposition : Above 150°C, C-Br bonds may cleave. Use thermogravimetric analysis (TGA) to map stability thresholds .

Storage: What are the best practices for long-term storage?

Answer:

  • Conditions : Store in amber vials under argon or nitrogen at –20°C to prevent hydrolysis or oxidation .
  • Solubility : Pre-dissolve in anhydrous DMSO or DMF for aliquot use, avoiding repeated freeze-thaw cycles .

Spectroscopic Analysis: How to distinguish this compound from analogs using IR/Raman?

Answer:
Key spectral signatures:

  • IR : Strong C=O stretch at ~1700 cm⁻¹ (phenacyl carbonyl) and C-F stretches at 1100–1250 cm⁻¹ .
  • Raman : Aromatic C-C vibrations at ~1600 cm⁻¹ and C-Br stretch at ~550 cm⁻¹ .

Mechanistic Insight: How do substituents affect reactivity in SN2 reactions?

Answer:

  • Electron-Withdrawing Effects : The trifluoroethoxy group polarizes the C-Br bond, increasing leaving-group ability and SN2 reactivity .
  • Steric Hindrance : Bulky substituents (e.g., adjacent phenoxy groups) slow bimolecular reactions; use smaller nucleophiles (e.g., azide over tosylate) .

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